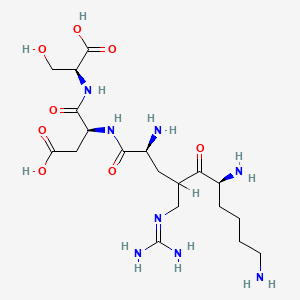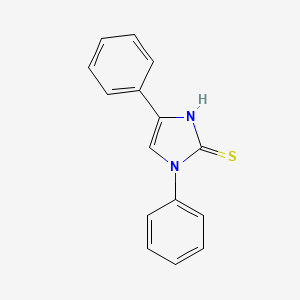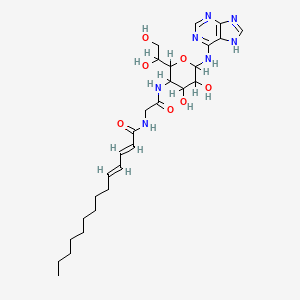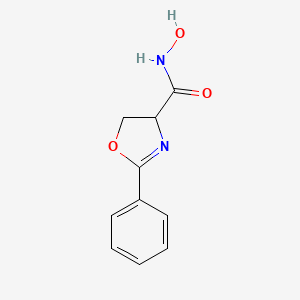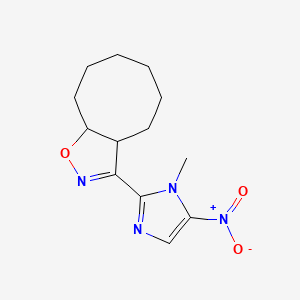
KRP-297
Descripción general
Descripción
Aplicaciones Científicas De Investigación
KRP 297 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de tiazolidindiona y sus interacciones con varios reactivos.
Biología: Se investigó por sus efectos sobre el metabolismo lipídico y la sensibilidad a la insulina en modelos celulares y animales.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de la diabetes tipo 2 y la dislipidemia debido a su actividad agonista dual en el receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas
Mecanismo De Acción
KRP 297 ejerce sus efectos uniéndose y activando el receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas. Estos receptores son receptores nucleares que regulan la expresión de genes involucrados en el metabolismo lipídico, la homeostasis de la glucosa y la inflamación. Tras la activación, KRP 297 induce un cambio conformacional en los receptores, promoviendo el reclutamiento de coactivadores y la transcripción de genes diana. Esto conduce a un aumento de la oxidación de lípidos, una reducción de la lipogénesis y una mejor sensibilidad a la insulina .
Análisis Bioquímico
Biochemical Properties
KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . This compound activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .
Metabolic Pathways
This compound is involved in the PPAR pathway, which plays a key role in lipid metabolism
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de KRP 297 involucra múltiples pasos, comenzando con la preparación de la estructura central de tiazolidindiona. Los pasos clave incluyen:
Formación del anillo de tiazolidindiona: Esto se logra típicamente a través de la reacción de una bencilamina sustituida con un derivado de tiazolidindiona en condiciones básicas.
Introducción del grupo trifluorometilo: Este paso implica la reacción del intermedio con un agente trifluorometilante, como el yoduro de trifluorometilo, en condiciones catalíticas.
Reacción de acoplamiento final: El paso final implica el acoplamiento del intermedio con un derivado de benzamida sustituido en condiciones ácidas para formar el producto final.
Métodos de Producción Industrial
La producción industrial de KRP 297 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
KRP 297 experimenta varias reacciones químicas, que incluyen:
Oxidación: KRP 297 puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidindiona, lo que lleva a la formación de sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en KRP 297 pueden sufrir reacciones de sustitución electrofílica, como nitración y halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados nitro y halogenados.
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Otro derivado de tiazolidindiona que actúa como agonista selectivo del receptor gamma activado por proliferadores de peroxisomas.
Pioglitazona: Una tiazolidindiona que también se dirige al receptor gamma activado por proliferadores de peroxisomas, pero tiene un perfil de efectos secundarios diferente.
Fenofibrato: Un agonista selectivo del receptor alfa activado por proliferadores de peroxisomas utilizado para tratar la hiperlipidemia
Singularidad
KRP 297 es único debido a su actividad agonista dual tanto en el receptor alfa activado por proliferadores de peroxisomas como en el receptor gamma activado por proliferadores de peroxisomas, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos que involucran tanto la disregulación de lípidos como de glucosa. Esta actividad dual lo distingue de otros compuestos que solo se dirigen a uno de estos receptores .
Propiedades
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXEUUOMTXWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870239 | |
| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213252-19-8 | |
| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KRP297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
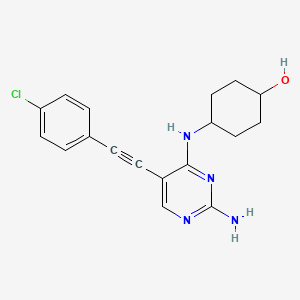
![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)


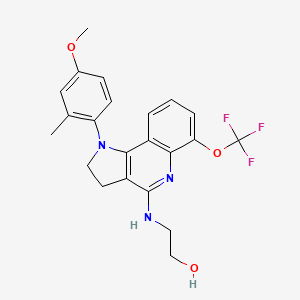
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B1673770.png)
